molecular formula C7H12N2S2 B12582307 2-Cyclohexylidenehydrazine-1-carbodithioic acid CAS No. 198059-89-1

2-Cyclohexylidenehydrazine-1-carbodithioic acid

Cat. No.: B12582307
CAS No.: 198059-89-1
M. Wt: 188.3 g/mol
InChI Key: GNPFEVSVSAXKQV-UHFFFAOYSA-N
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Description

2-Cyclohexylidenehydrazine-1-carbodithioic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of hydrazine derivatives and is characterized by the presence of a cyclohexylidene group attached to a hydrazine-1-carbodithioic acid moiety. This compound has garnered interest due to its potential biological activities and its role in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidenehydrazine-1-carbodithioic acid typically involves the reaction of cyclohexanone with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the product in a pure form .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions with optimization for larger batch sizes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenehydrazine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazine derivatives, and substituted hydrazine compounds .

Scientific Research Applications

2-Cyclohexylidenehydrazine-1-carbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenehydrazine-1-carbodithioic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with thiol groups in proteins, leading to potential inhibition of enzyme activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylidenehydrazine-1-carbodithioic acid stands out due to its unique combination of a cyclohexylidene group and a hydrazine-1-carbodithioic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(cyclohexylideneamino)carbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPFEVSVSAXKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)S)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590836
Record name 2-Cyclohexylidenehydrazine-1-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198059-89-1
Record name 2-Cyclohexylidenehydrazine-1-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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